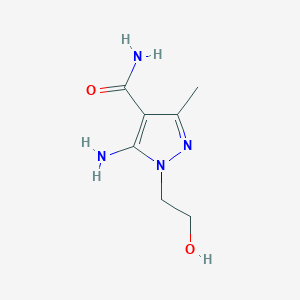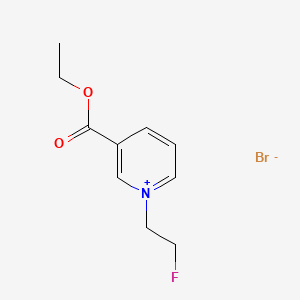![molecular formula C8H15N3O2 B14744164 N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide CAS No. 4854-68-6](/img/structure/B14744164.png)
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C8H15N3O It is known for its unique structure, which includes a cyclopentyl ring attached to an acetamide group through a hydrazinecarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Cyclopentanone: Starting material
Hydrazine hydrate: Reactant
Acetic anhydride: Acetylating agent
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including recrystallization and chromatography
Quality control: Ensuring the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield hydrazine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Temperature: Varies depending on the reaction type
Major Products Formed
Oxidation products: Oxides and hydroxyl derivatives
Reduction products: Hydrazine derivatives
Substitution products: Functionalized cyclopentylacetamides
Scientific Research Applications
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in drug development
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects through:
Molecular targets: Enzymes, receptors, and proteins
Pathways involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with cellular proteins
Comparison with Similar Compounds
Similar Compounds
- N-[1-(Hydrazinecarbonyl)cyclohexyl]acetamide
- N-[1-(Hydrazinecarbonyl)cyclopropyl]acetamide
- N-[1-(Hydrazinecarbonyl)cyclobutyl]acetamide
Uniqueness
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
4854-68-6 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-[1-(hydrazinecarbonyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-8(7(13)11-9)4-2-3-5-8/h2-5,9H2,1H3,(H,10,12)(H,11,13) |
InChI Key |
JQPOIMVFQQNWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCC1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


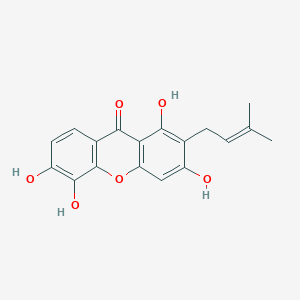

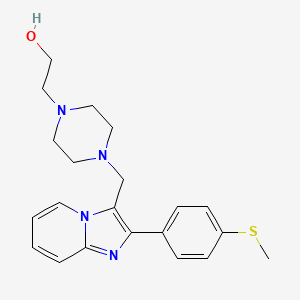
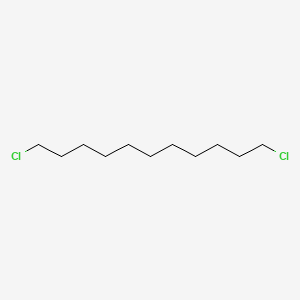
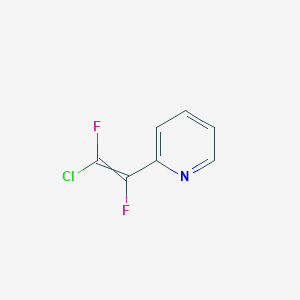
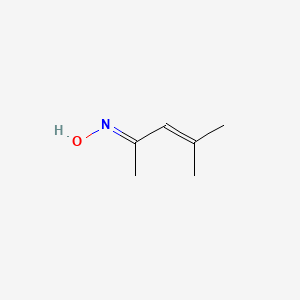
methyl benzoate](/img/structure/B14744126.png)

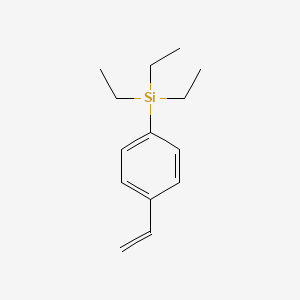
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)
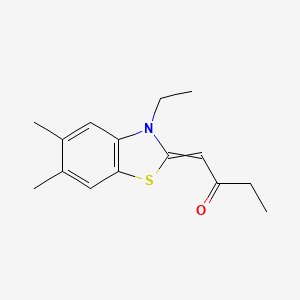
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
